Cy5 se(tri so3)
Description
Significance of Cy5 and its Analogues in Modern Research Disciplines
Cy5 and its diverse analogues are foundational fluorophores in contemporary biomedical research due to their favorable spectral characteristics and versatility syronoptics.comcreative-diagnostics.comlumiprobe.comlumiprobe.com. These cyanine (B1664457) dyes are widely employed across numerous disciplines, including molecular biology, cell biology, immunology, and pharmacology. Their ability to emit light in the far-red to near-infrared (NIR) spectrum is particularly advantageous, as it minimizes autofluorescence from biological samples and allows for deeper tissue penetration, making them ideal for in vivo imaging creative-diagnostics.comlifetein.combiorxiv.orgnih.gov.
Key applications include:
Fluorescence Microscopy: Enabling high-resolution imaging of cellular structures, organelles, and molecular localization syronoptics.comrsc.org.
Flow Cytometry: Facilitating the analysis of cell populations by labeling antibodies, proteins, or other biomolecules syronoptics.com.
Nucleic Acid and Protein Assays: Used in techniques like real-time PCR, Western blotting, and ELISA for the detection and quantification of specific targets syronoptics.com.
In Vivo Imaging: Tracking biomolecules, monitoring therapeutic effects, and visualizing biological processes within living organisms creative-diagnostics.comlifetein.combiorxiv.orgnih.gov.
FRET (Förster Resonance Energy Transfer): Serving as donor or acceptor pairs to study molecular interactions and conformational changes nih.govtocris.com.
Super-Resolution Microscopy: Contributing to advanced imaging techniques that surpass the diffraction limit of light tocris.com.
The development of Cy5 derivatives has expanded their utility, offering enhanced brightness, photostability, and tailored conjugation chemistries for specific research needs lumiprobe.comrsc.orgnih.gov.
Evolution of Cy5 Chemical Structures for Enhanced Research Utility
The evolution of Cy5 chemical structures has been driven by the need for improved performance, solubility, and specific functionalization for diverse biological applications. Sulfonation, for instance, is a critical modification that significantly enhances water solubility, a crucial factor for biological labeling in aqueous environments.
Key Structural Modifications and Their Impact:
Sulfonation: The introduction of sulfonate groups (-SO₃⁻) into the Cy5 structure, as suggested by "tri so3," dramatically increases hydrophilicity. This leads to improved aqueous solubility, reduced aggregation in solution, and better performance in aqueous buffer systems, making them ideal for labeling proteins and nucleic acids without requiring organic co-solvents lumiprobe.comlumiprobe.comtocris.comlumiprobe.combroadpharm.comtargetmol.commedchemexpress.com. Examples include sulfo-Cy5 and Trisulfo-Cy5-Alkyne lumiprobe.combroadpharm.com.
Reactive Functional Groups: Cy5 derivatives are synthesized with various reactive groups, such as N-hydroxysuccinimide (NHS) esters, maleimides, and alkynes. These groups enable covalent conjugation to biomolecules (e.g., proteins, antibodies, peptides, oligonucleotides) through well-established chemistries like amine coupling or click chemistry broadpharm.commedchemexpress.comchembk.comnih.govlumiprobe.comacs.org.
Substituent Modifications: Alterations at the 5,5'-positions of the indole (B1671886) rings, such as the addition of hexyloxy, tert-butyl, or chloro groups, can tune the dye's hydrophobicity, lipophilicity, and electronic properties. These modifications influence aggregation behavior and optical characteristics, impacting their utility in applications like DNA templating for quantum computing acs.orgrsc.orgresearchgate.net.
Specialized Derivatives: The development of Cy5 phosphoramidites allows for the direct incorporation of the dye into synthesized oligonucleotides acs.orgglenresearch.com. Other derivatives, like Cy5-cassettes, are designed for ratiometric sensing applications nih.gov.
While specific selenium-containing ("se") Cy5 derivatives are not prominently featured in the reviewed literature, research into novel cyanine structures continues to explore various heteroatom substitutions and linker strategies to achieve unique spectral or functional properties.
Overview of Key Photonic and Spectroscopic Attributes Relevant to Research Applications
Cy5 and its derivatives are characterized by distinct photonic and spectroscopic properties that underpin their widespread use in fluorescence-based research. These attributes are critical for selecting the appropriate dye for specific experimental setups and for interpreting results accurately.
Key Spectroscopic Properties of Cy5 Derivatives:
| Property | Typical Value(s) for Cy5 / Sulfonated Derivatives | Relevant Snippets |
| Excitation Max (λex) | 646–669 nm | creative-diagnostics.comnih.govtocris.comlumiprobe.combroadpharm.comoptolongfilter.cominterchim.fr |
| Emission Max (λem) | 662–685 nm | creative-diagnostics.comnih.govtocris.comlumiprobe.combroadpharm.comoptolongfilter.cominterchim.fr |
| Extinction Coefficient (ε) | ~100,000 – 271,000 M⁻¹cm⁻¹ | lumiprobe.comtocris.comlumiprobe.combroadpharm.cominterchim.fr |
| Quantum Yield (ΦF) | ~0.28 – 0.4 | tocris.comlumiprobe.com |
| Solubility | Non-sulfonated: Low in water; Sulfonated: High in water | lumiprobe.comlumiprobe.comlumiprobe.com |
| Photostability | Good, can be enhanced by modifications | syronoptics.comnih.gov |
Note: Values can vary depending on the specific derivative and the surrounding environment.
The high extinction coefficients contribute to bright fluorescence signals, enabling sensitive detection even at low concentrations syronoptics.comlumiprobe.com. The emission in the far-red region minimizes background noise and autofluorescence in biological samples, enhancing signal-to-noise ratios syronoptics.comcreative-diagnostics.combiorxiv.org. While generally photostable, prolonged exposure to high-intensity light can lead to photobleaching, a factor considered in experimental design, especially for single-molecule studies lifetein.comtocris.comnih.gov.
Detailed Research Findings
The adaptability of Cy5 derivatives has led to their application in numerous cutting-edge research areas:
In Vivo Imaging and Targeted Delivery: Cy5.5 has been utilized in studies demonstrating targeted drug delivery to specific tissues, such as the testis, and for imaging disease states like endometriosis lifetein.com. Furthermore, Cy5-PEG4 has been developed as a mitochondria-targeting dye that can cross the blood-brain barrier (BBB) without inducing neuroinflammation, enabling in vivo brain imaging and the study of mitochondrial dynamics in neurodegenerative conditions biorxiv.org. Similarly, Cy5-PEG2 has shown promise for in vivo brain imaging and mitochondrial visualization with minimal impact on brain immune response nih.gov.
Advanced Microscopy Techniques: Derivatives like Cy5B-trisulfo, NHS, are employed in super-resolution microscopy (SRM) techniques, including single-molecule localization microscopy (SMLM). For optimal performance in SMLM, these dyes may require specific buffer additives like sodium borohydride (B1222165) (NaBH₄) to manage blinking artifacts tocris.com.
Molecular Interaction Studies: Cy5 serves as a common acceptor in FRET experiments, aiding in the precise interpretation of molecular interactions and photophysical behaviors, including those related to trans-cis isomerization nih.gov.
DNA Nanotechnology and Quantum Computing: Cy5 derivatives have been synthesized and incorporated into DNA structures, such as DNA Holliday junctions, to explore exciton (B1674681) delocalization. This research aims to develop novel materials for applications ranging from biosensing to room-temperature quantum computing acs.orgrsc.orgresearchgate.net.
Hybrid Tracer Development: Researchers have developed hybrid tracers by conjugating Cy5 derivatives with radioactive isotopes and targeting vectors. For instance, N3(SO3)-Cy5-c[RGDyK] has been used for in vivo tumor visualization via fluorescence and SPECT imaging, demonstrating the potential of click chemistry in creating sophisticated multimodal imaging agents acs.org.
Compound List
Cy5 (Cyanine-5)
Cy5.5
Sulfo-Cy5
Cy5B-trisulfo, NHS
Trisulfo-Cy5-Alkyne
Cy5-PEG4
Cy5-PEG2
Cy5-SE (Succinimide Ester)
Cy5 Acid (mono SO₃)
Cy5-R (derivatives with various substituents like H, Hex, Peg, tBu, Cl)
Cy5-cassettes
Structure
2D Structure
Properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O13S3/c1-38(2)29-25-27(57(49,50)51)16-18-31(29)40(22-10-6-9-15-37(45)55-42-35(43)20-21-36(42)44)33(38)13-7-5-8-14-34-39(3,4)30-26-28(58(52,53)54)17-19-32(30)41(34)23-11-12-24-56(46,47)48/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H2-,46,47,48,49,50,51,52,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPNKOUHLQOKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O13S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Cy5 Based Probes
Approaches to Multi-Sulfonation for Enhanced Hydrophilicity and Reduced Aggregation
A significant challenge with cyanine (B1664457) dyes, including Cy5, is their tendency to aggregate in aqueous solutions due to their planar aromatic structure. This aggregation can lead to fluorescence quenching and reduced labeling efficiency. To counteract this, a common strategy is the introduction of negatively charged sulfonate groups (–SO3−) onto the dye's indolenine rings. acs.org
The addition of multiple sulfonate groups significantly enhances the hydrophilicity and water solubility of Cy5 derivatives. acs.orgnih.gov This increased solubility not only mitigates aggregation but also makes the dyes more suitable for use in biological buffers without the need for organic co-solvents. researchgate.net For example, the synthesis of water-soluble, iodoacetamide-functionalized Cy5 derivatives involves placing two sulfonate groups on the dye, resulting in reagents with good water solubility for practical protein labeling. acs.org While specific synthetic routes for trisulfonated Cy5 are proprietary, the general principle of sulfating the indole (B1671886) precursors before the final dye condensation is a well-established method.
Table 2: Comparison of Non-Sulfonated and Sulfonated Cy5 Dyes
| Property | Non-Sulfonated Cy5 | Sulfonated Cy5 |
|---|---|---|
| Water Solubility | Low | High acs.orgnih.gov |
| Aggregation in Aqueous Buffer | High | Low researchgate.net |
| Requirement for Organic Co-solvents | Often required | Generally not required researchgate.net |
| Fluorescence in Aqueous Media | Prone to quenching due to aggregation | Brighter and more stable |
Preparation of Thiol-Reactive Cy5 Derivatives
For site-specific labeling of biomolecules, particularly at cysteine residues in proteins, thiol-reactive (or sulfhydryl-reactive) Cy5 derivatives are employed. The most common thiol-reactive functional groups are maleimides and iodoacetamides. nih.govsemanticscholar.orgapexbt.com
Two primary strategies exist for synthesizing these derivatives from commercially available amine-reactive Cy5 NHS esters:
Two-Step Method : This is considered a general and reliable approach. nih.govacs.org It first involves reacting the Cy5 NHS ester with a diamine linker, such as ethylenediamine, under controlled conditions to produce a high yield of an intermediate "Cy5-amine". acs.orgacs.orgacs.org This amine-functionalized Cy5 is then reacted with a commercially available heterobifunctional cross-linker that contains an NHS ester on one end and the desired thiol-reactive group (e.g., maleimide) on the other. nih.govacs.org
One-Step Method : This approach involves the direct reaction of Cy5 NHS ester with a compound that contains both a primary or secondary amine and a thiol-reactive group. nih.govacs.org An example is the reaction with methanethiosulfonylethylamine (MTSEA) to create a Cy5-MTSEA conjugate. nih.govacs.org While simpler, this method is considered less general, and its success is more dependent on the specific reagents used. acs.orgacs.org A significant drawback is the need for rigorous purification to remove any unreacted Cy5 NHS ester, which could cause non-specific labeling of amine groups on the target biomolecule. nih.govacs.org
Table 3: Comparison of Synthetic Methods for Thiol-Reactive Cy5
| Feature | One-Step Method | Two-Step Method |
|---|---|---|
| Starting Material | Cy5 NHS Ester | Cy5 NHS Ester |
| Key Reagents | Amine- and thiol-functionalized molecule (e.g., MTSEA) acs.orgacs.org | Diamine (e.g., ethylenediamine), then a heterobifunctional cross-linker acs.orgacs.org |
| Generality & Reliability | Limited; problem-dependent acs.org | More general and reliable nih.govacs.org |
| Key Intermediate | None | Cy5-amine acs.org |
| Major Drawback | Requires rigorous purification to remove unreacted Cy5 NHS ester nih.govacs.org | Involves an additional synthetic step and purification of the intermediate. |
Synthesis of Substituted Cy5 Phosphoramidite (B1245037) Derivatives for Oligonucleotide Incorporation
The gold standard for site-specific incorporation of fluorescent dyes into synthetic DNA and RNA is phosphoramidite chemistry. oup.comsbsgenetech.com This method allows for the addition of Cy5 at any desired position within an oligonucleotide sequence during automated solid-phase synthesis. biosyn.comgenelink.com
The synthesis of a Cy5 phosphoramidite begins with a Cy5 derivative that has been modified to include a linker with a terminal hydroxyl group. nih.govnih.gov This hydroxyl group is typically protected with a 4-monomethoxytrityl (MMTr) group. nih.govacs.org The crucial step is the "phosphitylation," where the hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite moiety. nih.govacs.org This Cy5-phosphoramidite is then used as a building block in the DNA/RNA synthesizer. nih.gov The synthesis must be performed under anhydrous conditions, and confirmation of the product is often done using ³¹P NMR spectroscopy or thin-layer chromatography (TLC). nih.govacs.org
Table 4: Key Steps in Cy5 Phosphoramidite Synthesis
| Step | Description | Key Reagents/Groups |
|---|---|---|
| 1. Linker Functionalization | A Cy5 dye is synthesized with a linker arm (e.g., N-propyl) terminating in a hydroxyl group. nih.govnih.gov | -OH group |
| 2. Protection | The terminal hydroxyl group is protected, often with an acid-labile MMTr group. nih.govacs.org | 4-monomethoxytrityl (MMTr) chloride |
| 3. Phosphitylation | The protected Cy5-linker is reacted to create the phosphoramidite. nih.govacs.org | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite |
| 4. Incorporation | The purified Cy5 phosphoramidite is used as a monomer in an automated DNA/RNA synthesizer. genelink.comnih.gov | Solid-phase synthesis reagents |
Design and Synthesis of Functionalized Cy5 Variants for Tunable Properties
The chemical structure of the Cy5 core can be systematically modified to fine-tune its photophysical and chemical properties. nih.gov A powerful strategy involves introducing substituents at the 5 and 5' positions of the two indole rings that form the dye's core. nih.govacs.org The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the dye's absorption and emission maxima. nih.gov
Furthermore, these substituents can be used to control the dye's hydrophobicity and, consequently, its interactions with its local environment. nih.govnih.gov For instance, adding n-hexyloxy groups increases hydrophobicity, while incorporating a triethylene glycol monomethyl ether (Peg) chain enhances hydrophilicity. nih.govacs.org This ability to tune properties is crucial for applications like FRET or in designer DNA-dye aggregates where controlling intermolecular interactions is key. nih.govnih.gov A modular synthetic approach, where different functional groups are introduced in the final steps of the synthesis, is highly advantageous as it protects sensitive functionalities from harsh reaction conditions used in earlier steps. acs.orgnih.gov
Table 5: Effect of 5,5'-Substituents on Cy5 Properties
| Substituent (R=) | Property Modified | Effect | Reference |
|---|---|---|---|
| n-hexyloxy | Hydrophobicity | Increases hydrophobicity | nih.govacs.org |
| Triethylene glycol monomethyl ether (Peg) | Hydrophilicity | Increases hydrophilicity | nih.govacs.org |
| tert-butyl | Steric bulk/Hydrophobicity | Increases steric hindrance and hydrophobicity | nih.govacs.org |
| Chloro (Cl) | Electronic Properties | Electron-withdrawing; red-shifts absorption | nih.govacs.org |
General Conjugation Chemistries for Biomolecule Labeling in Research
Several robust and well-characterized chemical reactions are used to conjugate Cy5 dyes to biomolecules. The choice of chemistry depends on the available functional groups on the target molecule and the desired specificity of the labeling.
Amine-Reactive Chemistry : This is the most widely used method for labeling proteins. It utilizes Cy5-NHS esters to react with primary amines on lysine (B10760008) residues and the N-terminus, forming stable amide bonds under slightly basic conditions (pH 8.5-9.0). youtube.combio-techne.com
Thiol-Reactive Chemistry : This provides more site-specific labeling of proteins by targeting the sulfhydryl groups of cysteine residues. Cy5 derivatives containing maleimide (B117702) or iodoacetamide (B48618) groups react specifically with thiols. acs.orgsemanticscholar.org
Phosphoramidite Chemistry : This is the exclusive method for internally labeling synthetic oligonucleotides during automated solid-phase synthesis, offering precise, site-specific placement of the dye. acs.orgmedchemexpress.com
Click Chemistry : This modern bioconjugation technique involves the reaction between an azide (B81097) and an alkyne. A Cy5 dye functionalized with an azide can be "clicked" onto a biomolecule modified with an alkyne (or vice-versa). rsc.org Strain-promoted, copper-free versions of this reaction are particularly useful for labeling in living systems due to their high specificity and biocompatibility. ed.ac.uk
Table 6: Overview of Cy5 Conjugation Chemistries
| Chemistry | Cy5 Reactive Group | Biomolecule Target Group | Resulting Bond | Primary Application |
|---|---|---|---|---|
| Amine-Reactive | Succinimidyl Ester (NHS) youtube.com | Amine (-NH2) | Amide | Protein (Lysine) Labeling bio-techne.com |
| Thiol-Reactive | Maleimide, Iodoacetamide acs.orgsemanticscholar.org | Thiol/Sulfhydryl (-SH) | Thioether | Site-specific Protein (Cysteine) Labeling nih.gov |
| Phosphoramidite | Phosphoramidite acs.orgmedchemexpress.com | 5'-Hydroxyl (on solid support) | Phosphite triester (becomes phosphodiester) | Oligonucleotide Synthesis oup.comgenelink.com |
| Click Chemistry | Azide or Alkyne rsc.orged.ac.uk | Alkyne or Azide | Triazole | General Biomolecule Labeling rsc.org |
Intrinsic Photophysics and Spectroscopic Phenomena of Cy5 Derivatives
Electronic Transitions and Excited-State Dynamics
Upon photoexcitation, Cy5 transitions to an excited singlet state (S1). From this state, it can undergo several relaxation pathways. The primary radiative decay pathway leads to fluorescence emission, typically around 670 nm after excitation around 650 nm escholarship.orgaatbio.comlumiprobe.com. Non-radiative decay pathways include internal conversion (IC) to the ground state (S0) and intersystem crossing (ISC) to the triplet state (T1) acs.orgnih.govresearchgate.net. The dynamics of these processes are influenced by the dye's structure, its environment, and the presence of substituents. For instance, studies on substituted cyanine (B1664457) dyes have shown that modifications can alter the decay rates of excited states, with some pathways involving twisted excited-state transients acs.orgnih.govresearchgate.net. The presence of sulfonate groups on Cy5 derivatives has been shown to influence their electronic properties and solvation energies nih.gov.
Photoisomerization Pathways and Conformational States (Trans-Cis Isomerism)
A significant aspect of Cy5's photodynamics is its ability to undergo photoisomerization, primarily a trans-cis isomerization around a carbon-carbon bond in the polymethine chain dicp.ac.cnspiedigitallibrary.orgnih.govmdpi.comnih.govacs.org. The all-trans isomer is typically the most fluorescent form, while the cis isomer is often less fluorescent or non-fluorescent and can exhibit a red-shifted absorption spectrum spiedigitallibrary.orgnih.govacs.org. This isomerization is a reversible, photo-induced process that is sensitive to local viscosity and steric effects nih.govmdpi.comoup.com. The cis isomer can contribute to "dim states" observed in single-molecule measurements due to its lower excitation rate spiedigitallibrary.orgnih.gov. The potential energy surfaces for isomerization involve movement along nuclear coordinates, leading to different conformers nih.govmdpi.com.
Intersystem Crossing and Triplet State Formation Mechanisms
Intersystem crossing (ISC) is a critical non-radiative decay pathway for Cy5, leading to the formation of a triplet excited state (T1) researchgate.netspiedigitallibrary.orgnih.govnih.gov. This process is spin-forbidden but can be significantly enhanced by the presence of heavy atoms through the heavy atom effect, which increases spin-orbit coupling (SOC) researchgate.netnih.govrsc.orgchemrxiv.org. Selenium, being a heavy chalcogen, is known to enhance ISC rates in organic molecules nih.govrsc.orgchemrxiv.org. While direct evidence for selenium-substituted Cy5 dyes is limited in the provided results, general principles suggest that selenium incorporation could increase the rate of ISC, potentially leading to more efficient triplet state formation. The triplet state itself can undergo further reactions, including absorption of light (T1-Tn transitions) and reverse intersystem crossing (RISC) spiedigitallibrary.orgacs.org.
Photoswitching and Blinking Mechanisms of Cy5
Cy5 is well-known for its photoswitching and blinking behavior, which is particularly relevant for super-resolution microscopy techniques like STORM lumiprobe.comnih.govdicp.ac.cnacs.orgnih.govnih.gov. Photoswitching involves the reversible transition between a fluorescent state and a non-fluorescent (dark) state upon illumination escholarship.orgnih.govnih.gov. A primary mechanism for Cy5 photoswitching involves its reaction with thiols, leading to the formation of a thiol-cyanine adduct that disrupts the conjugated π-electron system, rendering it non-fluorescent escholarship.orgnih.govnih.govnih.govresearchgate.net. This process is dependent on thiol concentration and solution pH escholarship.orgnih.govnih.gov. The blinking can also be influenced by trans-cis isomerization, which contributes to fast intensity fluctuations dicp.ac.cnspiedigitallibrary.orgnih.gov. The ability to control these dark states is crucial for optimizing super-resolution imaging.
Photoconversion Processes (e.g., Cy5 to Cy3) and Underlying Mechanisms
Cy5 can undergo photoconversion, a process where it transforms into a different, often blueshifted, fluorescent species. A notable example is the photoconversion of Cy5 to Cy3, which involves the formal excision of a two-carbon unit (C2H2) from the polymethine chain oup.comnih.govdigitellinc.comacs.orgresearchgate.net. This transformation is mediated by singlet oxygen generated upon photoexcitation and involves a series of bond cleavage and reconstitution events oup.comresearchgate.net. This phenomenon is not unique to Cy5 and has been observed in other cyanine dyes like Alexa Fluor 647 oup.comnih.govdigitellinc.com. While this dye-to-dye transformation can cause artifacts in multicolor imaging, it also offers opportunities for developing photoactivation strategies for single-particle tracking oup.comdigitellinc.com.
Spectroscopic Signatures of Transient Species (Radical Cations, Radical Anions)
During its excited-state dynamics, Cy5 can form various transient species, including radical cations (Cy5+•) and radical anions (Cy5-•), as well as photoisomers and triplet states spiedigitallibrary.orgnih.govacs.orgresearchgate.netchemrxiv.orgresearchgate.net. These species often exhibit distinct absorption spectra that can be monitored using transient absorption spectroscopy. For instance, radical anions of cyanines typically show a blue-shifted absorption band compared to the parent dye, and their formation rates can correlate with the decay of the excited triplet state chemrxiv.org. The cis-isomer of Cy5 has been characterized by a red-shifted absorption band around 690 nm and a relatively long lifetime (e.g., 150 μs) spiedigitallibrary.orgnih.govresearchgate.net. The triplet state of Cy5 has been observed to absorb around 625 nm spiedigitallibrary.org. Understanding the spectroscopic signatures of these transient species is crucial for elucidating the complex photochemical pathways and relaxation mechanisms of Cy5.
Compound List
Cy5 (Cyanine-5)
Cy3
Alexa Fluor 647 (AF647)
Cy5.5
Cy3B
Cy3.5
Cy7
Cy7.5
Sulfo-Cy5
3,3′-Diethylthiacyanine (THIA)
3,3′-bis(3-sulfopropyl)-5,5′-dimethoxy-thiacyanine triethylaminium salt
Quinone cyanine dithiazole (QCy-DT)
Heptamethine cyanines
Pentamethine cyanines
Meso-substituted carbocyanine dyes
Dialkylthiacarbocyanine dyes
ANOMe-Cy5
MCz-TXO
MCz-SeXO
Environmental and Molecular Interactions Modulating Cy5 Photophysics
Influence of Solvent Environment on Photophysical Parameters
The photophysical behavior of Cy5 dyes is significantly influenced by the polarity, viscosity, and pH of the solvent. In polar solvents, Cy5 typically exhibits its characteristic absorption and emission spectra. However, changes in solvent polarity can lead to spectral shifts and alterations in fluorescence quantum yield. For instance, highly hydrophobic Cy5 derivatives can undergo aggregation in aqueous solutions, leading to self-quenching and a shift of the absorption band to shorter wavelengths (forming H-aggregates) nih.govaatbio.com. Conversely, the presence of surfactants like Tween-20 has been shown to increase the fluorescence efficiency of Cy5 researchgate.net. The rigidity of the solvent environment also plays a critical role; increased viscosity can retard photoisomerization, a key deactivation pathway for cyanine (B1664457) dyes, potentially leading to enhanced fluorescence osti.govacs.org.
Impact of Biomolecular Microenvironments (e.g., DNA, Protein Binding) on Dye Behavior
When Cy5 dyes interact with biomolecules such as DNA and proteins, their photophysical properties can be dramatically altered. Binding to DNA can influence Cy5's photoisomerization kinetics, affecting its fluorescence intensity and lifetime. Studies have shown that the specific DNA sequence and structure can systematically modulate Cy5 fluorescence, with increases observed when specific bases are present osti.gov. The rigidity of the DNA microenvironment can also impact isomerization rates, influencing quantum yields and fluorescence lifetimes osti.govacs.org. Protein binding can similarly affect Cy5 photophysics. For example, protein-induced fluorescence enhancement (PIFE) and nucleic acid-induced fluorescence enhancement (NAIFE) utilize these environmental sensitivities to track molecular dynamics and binding events osti.govlanl.gov. The attachment of bulky substituents like proteins or nucleic acids can alter the dynamics of cis-trans isomerization, which is more pronounced for Cy3 than Cy5 due to Cy5's longer polymethine chain and higher isomerization activation energy cambridge.org.
Effects of Encapsulation and Immobilization Matrices (e.g., Silica (B1680970) Nanoparticles, Liposomes) on Photostability and Brightness
Encapsulating or immobilizing Cy5 dyes within matrices like silica nanoparticles or liposomes can significantly improve their photostability and modulate their brightness. For instance, embedding Cy5 within silica nanoparticles can shield it from photobleaching and environmental quenching, leading to enhanced photostability osti.gov. The increasing rigidity of silica shells around a Cy5-doped core can decrease photoisomerization rates, similar to how rigid environments affect the dye's photophysics osti.gov. Immobilization on surfaces or within polymer matrices can also alter dye behavior, potentially reducing aggregation and improving fluorescence quantum yields researchgate.net. This controlled microenvironment can lead to more consistent and brighter fluorescence signals, beneficial for long-term imaging and sensing applications.
Aggregation Phenomena and Self-Quenching in Multi-Labeled Research Systems
Cyanine dyes, including Cy5, are prone to aggregation, especially at higher concentrations or when conjugated to molecules with multiple labeling sites. This aggregation can lead to self-quenching, where energy transfer between adjacent dye molecules results in a significant decrease in fluorescence intensity nih.govnih.gov. H-aggregates, characterized by a blue shift in the absorption spectrum, are often non-emissive nih.gov. Strategies to mitigate self-quenching include using asymmetrically charged dyes, which prevent π-stacking, or employing specific linker chemistries and conjugation strategies to control dye-dye distances and orientations nih.govnih.gov. For example, the introduction of sulfonate groups can enhance hydrophilicity and reduce aggregation researchgate.netresearchgate.net.
Hydrophobicity/Hydrophilicity Modulation and its Photophysical Consequences
The balance between hydrophobicity and hydrophilicity in Cy5 derivatives profoundly impacts their photophysical properties. While the core Cy5 structure is inherently hydrophobic, modifications like the addition of sulfonate groups (e.g., in Sulfo-Cyanine5) increase water solubility and reduce aggregation aatbio.com. This modulation is critical for applications in aqueous biological environments. Hydrophobic interactions can drive dye aggregation, leading to self-quenching nih.govnih.gov. Conversely, increasing hydrophilicity can improve dye solubility and reduce aggregation-induced quenching, thereby enhancing fluorescence brightness and stability in aqueous media aatbio.comresearchgate.netresearchgate.net. The specific chemical substituents at the 5,5'-positions of the indole (B1671886) rings can tune the dye's hydrophobicity and steric interactions, influencing dimer formation and exciton (B1674681) coupling nih.gov.
Advanced Spectroscopic Characterization Techniques Applied to Cy5 Research
Fluorescence Correlation Spectroscopy (FCS) in Photophysical Studies
Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a small observation volume to extract information about molecular dynamics, concentration, and photophysical processes. For Cy5, FCS has been crucial in studying its blinking behavior, which is often linked to trans-cis isomerization and intersystem crossing to the triplet state sciengine.combiophysics.org. Studies have demonstrated that Cy5 exhibits blinking due to reversible trans-cis isomerization, with characteristic time constants influenced by its environment and conjugation to biomolecules sciengine.comaip.orgoup.com. For example, the binding of Cy5 to streptavidin has been shown to slow down its isomerization dynamics compared to free Cy5-biotin cambridge.org. FCS has also been employed to distinguish Cy5 from other fluorophores based on its unique photoisomerization characteristics nih.govdiva-portal.org.
Time-Correlated Single Photon Counting (TCSPC) and Fluorescence Lifetime Imaging (FLIM)
Time-Correlated Single Photon Counting (TCSPC) is a high-accuracy method for measuring fluorescence lifetimes by detecting individual photons emitted after excitation by a short laser pulse. This allows for the determination of fluorescence decay kinetics. Cy5 typically exhibits a fluorescence lifetime of approximately 1.0 ns in phosphate-buffered saline (PBS) optica.orgoptica.org. However, its lifetime can be modulated by its microenvironment, such as proximity to metal surfaces, where plasmonic effects can shorten it nih.govnih.gov. Fluorescence Lifetime Imaging Microscopy (FLIM) combines TCSPC with microscopy to map fluorescence lifetimes across an image, providing insights into the local environment of the fluorophore picoquant.com. FLIM has been applied to Cy5-labeled biomolecules to study conformational changes and interactions picoquant.com. For instance, FLIM has been used to observe different conformations of RNA molecules labeled with a Cy3/Cy5 FRET pair picoquant.com.
Transient Absorption and Pump-Probe Spectroscopy for Excited State Characterization
Transient Absorption (TA) spectroscopy and pump-probe spectroscopy are vital for investigating the dynamics of excited states, including the formation and decay of transient species like excited singlets, triplets, and photoisomers. These techniques use a pump pulse to excite the sample and a delayed probe pulse to measure absorption changes associated with excited states. For Cy5, TA spectroscopy has identified various transient species, including its cis photoisomer and radical ions researchgate.net. The cis photoisomer of Cy5 exhibits a longer-lived, red-shifted absorption band compared to the trans isomer nih.gov. Research has also explored the excited-state dynamics of cyanine (B1664457) dyes, including Cy5, in different forms, such as dimers, revealing complex energy transfer processes and the formation of two-exciton states aps.orgnsf.govosti.govrsc.orgaip.orgacs.org. The cis-Cy5 state, often considered a "dim" state, absorbs maximally at 690 nm and has a lifetime in the microsecond range nih.gov.
Single-Molecule Fluorescence Spectroscopy for Probing Heterogeneity
Single-molecule fluorescence spectroscopy (SMS) enables the study of molecular heterogeneity by analyzing the fluorescence from individual molecules, thereby overcoming ensemble averaging. SMS can reveal variations in photophysical properties such as blinking, fluorescence intensity, and lifetime, which are often obscured in bulk measurements. Cy5 is frequently used in SMS due to its brightness and complex photophysics sciengine.comaip.orgnih.govresearchgate.netnih.gov. Studies have employed SMS to investigate Cy5's blinking kinetics, which are affected by factors like DNA conjugation and the presence of oxygen scavengers sciengine.comaip.orgnih.gov. Heterogeneity in Cy5's behavior, such as variations in its off-times, can be attributed to cis-trans isomerization and triplet state formation nih.gov. SMS has also been used to study Cy5's interaction with surfaces, demonstrating enhanced brightness and altered photostability near silver nanostructures nih.govnih.gov.
Advanced Fluorescence Fluctuation Spectroscopy Methods (e.g., TRAST, Spectral-TRAST)
Advanced fluorescence fluctuation methods like Transient State (TRAST) spectroscopy and Spectral-TRAST offer deeper insights into fluorophore photodynamics beyond standard FCS. TRAST characterizes dark state kinetics by measuring time-averaged fluorescence intensity as a function of modulated excitation intensity, often without requiring single-molecule detection nih.govdiva-portal.orgacs.orgmdpi.comacs.orgdiva-portal.orgnih.govnih.gov. These techniques have been instrumental in identifying previously uncharacterized photo-isomerized states of cyanine dyes. For Cy5, TRAST and Spectral-TRAST have provided evidence for a red-shifted, emissive photo-isomerized state, distinct from the typical trans-cis isomerization mdpi.comnih.gov. This additional state contributes to blinking and can influence fluorescence readouts, particularly in longer wavelength detection ranges mdpi.comnih.gov.
High-Performance Liquid Chromatography (HPLC) for Conjugate Purity and Characterization
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of synthesized compounds and their conjugates. For fluorescent dyes like Cy5, HPLC is critical for confirming successful conjugation to biomolecules and quantifying the purity of the final product, ensuring reliable spectroscopic measurements and biological applications. While specific HPLC data for "Cy5 se(tri so3)" is not detailed, HPLC is routinely employed to analyze the purity of Cy5 derivatives and conjugates, verifying the absence of unreacted starting materials or side products.
Applications in Advanced Research Methodologies
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) for Conformational Dynamics Studies
Cy5 is frequently employed as an acceptor dye in smFRET experiments, often paired with a donor dye like Cy3, to study the conformational dynamics of biomolecules. squarespace.com The distance-dependent nature of FRET allows researchers to measure intramolecular distances and observe dynamic changes in real-time. The Cy3-Cy5 pair is particularly well-suited for these studies due to its good spectral overlap and a Förster radius (R₀) of approximately 5.4 nm, which is comparable to the dimensions of many biological macromolecules. mdpi.com
In smFRET, the photophysical properties of the dyes are critical. Unwanted characteristics such as blinking and photobleaching can limit the quality of the data. researchgate.net The sulfonated versions of Cy5 demonstrate improved water solubility, which helps to reduce dye aggregation and minimize fluorescence quenching, leading to a better signal-to-noise ratio. Research has shown that the photostability of Cy5 can be significantly enhanced by using internal labeling strategies within DNA constructs, which reduces the proportion of false-positive signals and allows for more accurate interpretation of conformational changes. nih.gov Furthermore, studies have demonstrated that while dye-dye interactions can occur at very short separations (less than 8 base pairs in DNA), the Cy3-Cy5 pair shows the least amount of fluctuation compared to other dye pairs, making it more reliable for studying systems with close dye placements. squarespace.com
The choice of dye pair can also extend the range of distances that can be measured. For instance, while the Cy3-Cy5 pair is effective for distances between 3-8 nm, other pairs like Cy2-Cy7, with a smaller R₀ of 2.2 nm, can be used to investigate more subtle conformational changes below the 3 nm scale. mdpi.com
| Dye Pair | Förster Radius (R₀) | Effective Distance Range | Key Characteristics |
|---|---|---|---|
| Cy3-Cy5 | ~5.4 nm mdpi.com | 3-8 nm mdpi.com | Widely used, good spectral overlap, relatively stable. squarespace.commdpi.com |
| Cy2-Cy7 | ~2.2 nm mdpi.com | < 3 nm mdpi.com | Suitable for measuring shorter intramolecular distances. mdpi.com |
| TMR-ATTO647N | Not Specified | Not Specified | Shows significant fluorescence fluctuations at short separations. squarespace.com |
Super-Resolution Microscopy Techniques Utilizing Cy5 Photophysics (e.g., STORM, PALM)
The photophysical properties of Cy5 are central to its use in super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). These methods bypass the diffraction limit of light to generate high-resolution images of cellular structures. wordpress.com
STORM, in its original conception, often utilizes a Cy3-Cy5 activator-reporter pair. microscopyu.com In this system, Cy5 acts as the reporter dye which can be switched between a fluorescent "on" state and a dark "off" state. Excitation with a red laser (~647 nm) causes Cy5 to fluoresce and can also switch it to a long-lived dark state. A second, lower-energy laser (~532 nm) excites the Cy3 activator dye, which in turn reactivates the Cy5 back to the fluorescent state. microscopyu.com This controlled, stochastic activation of a sparse subset of molecules at any given time allows their positions to be precisely localized. The sulfonate groups in Cy5 SE (tris-SO3) improve its water solubility, which is advantageous for preparing biological samples for imaging.
The photoswitching mechanism of Cy5 in STORM is often facilitated by the presence of thiols in the imaging buffer. microscopyu.com The thiol can form a non-fluorescent adduct with the Cy5 dye, effectively pushing it into a dark state. This process can be reversed, allowing the dye to blink, which is essential for STORM imaging. microscopyu.com The brightness and photostability of Cy5 are critical for achieving high localization precision, as more photons collected from a single molecule lead to a more accurate determination of its position. fsu.edu
| Technique | Role of Cy5 | Mechanism | Key Advantage of Cy5 |
|---|---|---|---|
| STORM | Reporter Dye microscopyu.com | Photoswitching between fluorescent 'on' and dark 'off' states, often paired with an activator dye like Cy3. microscopyu.com | Bright fluorescence and controllable blinking in the presence of thiols. microscopyu.comfsu.edu |
| PALM | Fluorescent Probe fsu.edu | Localization of single molecules based on photoactivation or photoconversion. fsu.edu | High brightness and photostability contribute to high localization precision. fsu.edu |
Development of Molecular Probes for Cellular Research (excluding clinical human trials)
Cy5 SE (tris-SO3) and its variants are extensively used to create molecular probes for visualizing and studying a wide range of biological processes within cells. nih.gov The succinimidyl ester group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids. vectorlabs.comyoutube.com The resulting fluorescently tagged molecules can then be introduced into cells to track their localization, movement, and interactions.
The far-red emission of Cy5 is a significant advantage for cellular imaging because it falls within a spectral window where cellular autofluorescence is minimal. vectorlabs.com This leads to a higher signal-to-background ratio and clearer images. The high water solubility of sulfo-Cy5 derivatives is also crucial for biological applications, preventing aggregation and ensuring that the probes remain functional in the aqueous environment of the cell. axispharm.com
Researchers have developed a vast array of Cy5-based probes for targeting specific organelles and biomolecules. nih.gov For example, Cy5-labeled antibodies are routinely used in immunofluorescence to detect the location of specific proteins within fixed or live cells. Similarly, Cy5-labeled oligonucleotides can be used as probes in fluorescence in situ hybridization (FISH) to visualize specific RNA or DNA sequences within the cellular context. The versatility of Cy5 chemistry allows for its incorporation into complex probe designs, enabling the investigation of intricate cellular functions without the complications of clinical trials.
Nucleic Acid and Protein Labeling Strategies for Mechanistic Investigations
The covalent labeling of nucleic acids and proteins with Cy5 SE (tris-SO3) is a fundamental technique for investigating their mechanisms of action. The succinimidyl ester reacts efficiently with primary amine groups (-NH2) under mild basic conditions (pH 7.5-8.5) to form stable amide bonds. bohrium.comresearchgate.net This reaction is widely used to attach Cy5 to the lysine (B10760008) residues of proteins or to amine-modified oligonucleotides. vectorlabs.comaatbio.com
For proteins, the degree of substitution (DOS), or the number of dye molecules per protein, needs to be carefully controlled. aatbio.com While a higher DOS can increase the signal, over-labeling can lead to fluorescence quenching and potentially alter the protein's function. The optimal DOS for most antibodies is typically between 2 and 10. aatbio.com The high water solubility of sulfo-Cy5 NHS ester is particularly beneficial for labeling proteins that may denature in the presence of organic co-solvents. lumiprobe.com
In nucleic acid research, Cy5 is a common label for tracking DNA and RNA in various assays. The fluorescence of Cy5 can be influenced by the adjacent nucleotide sequence. nih.govresearchgate.net For instance, guanine-rich sequences tend to enhance the fluorescence of Cy5, while cytosine-rich motifs can lead to quenching. researchgate.net This sequence-dependent effect is an important consideration in the design and interpretation of experiments using terminally labeled oligonucleotides.
| Biomolecule | Reactive Group | Optimal pH for Labeling | Key Considerations |
|---|---|---|---|
| Proteins | Primary amines (e.g., Lysine) vectorlabs.com | 7.5 - 8.5 researchgate.net | Control Degree of Substitution (DOS) to avoid quenching. aatbio.com |
| Nucleic Acids | Amine-modified oligonucleotides vectorlabs.com | 7.5 - 8.5 researchgate.net | Fluorescence can be sequence-dependent. nih.govresearchgate.net |
Integration in DNA Nanostructures and Exciton (B1674681) Delocalization Engineering
DNA nanotechnology, particularly the DNA origami technique, provides a powerful platform for the precise spatial arrangement of molecules, including fluorescent dyes like Cy5. nih.govresearchgate.net By integrating Cy5 into DNA nanostructures, researchers can control the number of dyes, their spacing, and their relative orientation with nanometer precision. acs.org This level of control is crucial for engineering specific photophysical phenomena, such as exciton delocalization.
When two or more Cy5 molecules are placed in close proximity (typically < 2 nm) on a DNA scaffold, their transition dipoles can couple, leading to the formation of delocalized excitonic states. osti.govresearchgate.net This phenomenon alters the absorption and emission properties of the dye aggregate compared to the individual monomers. The strength of this excitonic coupling is highly dependent on the distance and orientation of the dyes, which can be precisely controlled using the DNA nanostructure as a template. nih.gov
Studies have shown that DNA-templated Cy5 aggregates exhibit significantly altered excited-state lifetimes, which is attributed to enhanced nonradiative decay pathways. nih.gov The inclusion of modified nucleotides, such as bridged nucleic acids (LNA and BNA), within the DNA scaffold can enhance the stability of the structure and increase the excitonic coupling strength between the Cy5 molecules. nih.gov This ability to engineer exciton delocalization opens up possibilities for creating artificial light-harvesting systems and molecular photonic wires. nih.govnih.gov
Research on Fluorescent Nanoparticles and Conjugates for Advanced Sensing
Cy5 SE (tris-SO3) is frequently used to functionalize nanoparticles, creating fluorescent probes for a variety of sensing applications. medchemexpress.com Nanoparticles, such as viral nanoparticles or mesoporous silica (B1680970) nanoparticles, can be conjugated with Cy5 to serve as bright and stable platforms for detecting specific analytes. medchemexpress.com The succinimidyl ester chemistry allows for straightforward attachment of the dye to amine-functionalized nanoparticle surfaces.
The bright emission and photostability of Cy5 make it an excellent choice for nanoparticle-based sensors. researchgate.net By conjugating Cy5-labeled biomolecules (e.g., antibodies or oligonucleotides) to nanoparticles, researchers can create highly specific and sensitive detection systems. For example, a nanoparticle functionalized with Cy5-labeled antibodies can be used to detect the presence of a target protein, with the nanoparticle providing a scaffold for multiple binding events and signal amplification.
The development of Cy5-conjugated nanoparticles has led to advanced sensing platforms that can be used in complex biological media. The far-red fluorescence of Cy5 minimizes interference from background signals, which is particularly important for sensitive detection assays. vectorlabs.com These fluorescent nanoprobes are being explored for a range of applications in bioanalytical research, from immunoassays to nucleic acid detection.
Advanced Optical Sensing Platforms for Biochemical and Environmental Research
The favorable spectral properties of Cy5 have led to its integration into various advanced optical sensing platforms for both biochemical and environmental research. nih.gov These platforms often rely on fluorescence-based detection mechanisms, where changes in the fluorescence of Cy5 indicate the presence or concentration of a target analyte.
In biochemical research, Cy5-labeled probes are used in assays to study biomolecular interactions. nih.gov For example, a Cy5-labeled protein can be used to monitor its binding to a specific DNA sequence or another protein. The change in the fluorescence properties of Cy5 upon binding, such as an increase in intensity or a shift in emission wavelength, can be used to quantify the interaction.
For environmental research, the development of robust and sensitive sensors is crucial for monitoring pollutants and other contaminants. Cy5-based optical sensors offer high sensitivity and selectivity. For instance, a sensing platform could consist of a Cy5-labeled bioreceptor (like an enzyme or antibody) immobilized on a solid support. When the target analyte binds to the bioreceptor, it induces a change in the local environment of the Cy5 dye, leading to a measurable change in its fluorescence signal. The water-soluble nature of sulfo-Cy5 derivatives is advantageous for developing sensors that operate in aqueous environmental samples. bohrium.comnih.gov
Preclinical In Vivo Imaging Methodologies and Probe Development (Strictly for Research Purposes)
Sulfo-Cyanine5 succinimidyl ester (Sulfo-Cy5 se), a sulfonated, water-soluble variant of the Cy5 dye, is a key reagent in the development of fluorescent probes for preclinical in vivo imaging. lumiprobe.comlumiprobe.com Its utility stems from the combination of a succinimidyl ester reactive group and the spectral properties of the Cy5 fluorophore. The succinimidyl ester enables the straightforward covalent attachment of the dye to primary amines on targeting biomolecules such as peptides, antibodies, and proteins. vectorlabs.comsb-peptide.comnih.gov The addition of sulfonate groups significantly enhances the dye's water solubility, which is a critical feature for in vivo applications as it prevents the need for organic co-solvents that can denature sensitive proteins and helps to reduce the aggregation of dye-conjugated molecules in aqueous physiological environments. lumiprobe.com
The development of probes for preclinical research involves conjugating Sulfo-Cy5 se to a molecule with affinity for a specific biological target, such as a receptor or antigen on the surface of tumor cells. Once administered to a research animal model, typically a mouse, the biodistribution and target accumulation of the probe can be monitored non-invasively using optical imaging systems. nih.govrsc.org The far-red emission of Cy5 (typically around 662-670 nm) is particularly advantageous for in vivo imaging because it falls within the near-infrared (NIR) window, where light penetration through tissue is maximized and background autofluorescence from biological tissues is significantly lower. vectorlabs.comlumiprobe.com
Research studies have demonstrated the impact of sulfonation on the in vivo behavior of imaging probes. In one study involving a cell-penetrating peptide (Peptide A) conjugated with either a non-sulfonated Cy5-se or a sulfonated sulfoCy5-se, the biodistribution profiles were notably different in tumor-bearing mice. nih.gov The sulfonated probe, sulfoCy5-peptide A, showed a time-dependent increase in fluorescence within the tumor. nih.gov In contrast, the non-sulfonated Cy5-peptide A conjugate exhibited almost no fluorescence in the tumor, with the signal being predominantly observed in the abdomen, corresponding to accumulation in the intestines, liver, and kidneys. nih.gov This suggests that the increased hydrophilicity conferred by the sulfonate groups can be advantageous for tumor targeting in vivo, whereas the more lipophilic, non-sulfonated dye conjugate may undergo more rapid clearance through hepatobiliary pathways. nih.govresearchgate.net
| Probe Conjugate | Tumor Accumulation | Primary Off-Target Signal Location | Inferred Advantage |
|---|---|---|---|
| Cy5-peptide A (Non-sulfonated) | Minimal to none | Abdomen (liver, intestines, kidneys) | Higher cellular uptake in vitro |
| sulfoCy5-peptide A (Sulfonated) | Time-dependent signal increase | Non-specific surface signal | Improved tumor accumulation in vivo |
These preclinical imaging methodologies are instrumental for a variety of research purposes, including validating the tumor-targeting capabilities of new ligands, studying the pharmacokinetics and biodistribution of novel therapeutics, and visualizing biological processes in real-time within a living organism. nih.govresearchgate.netemitimaging.com
Application in Quantitative PCR and Microarray Analysis Methodologies
The Cy5 fluorophore is a foundational tool in genomic and proteomic research, particularly in microarray analysis and certain quantitative PCR (qPCR) applications. acs.orgnih.gov Sulfo-Cy5 se is used to label amine-modified oligonucleotides, which can serve as probes for hybridization-based assays. vectorlabs.comaatbio.com
In microarray analysis, Cy5 is one of the most frequently used fluorescent dyes for labeling nucleic acid targets. plos.org The technology is often used for differential gene expression analysis, where cDNA populations from two different samples (e.g., a test and a reference sample) are labeled with two different fluorophores, commonly Cy3 and Cy5. nih.gov These labeled samples are then co-hybridized to a microarray slide spotted with thousands of known DNA sequences. plos.org After hybridization, the slide is scanned at the respective excitation wavelengths for each dye. The ratio of the Cy5 to Cy3 fluorescence intensity for each spot reveals the relative abundance of that specific transcript in the two samples. nih.gov The high extinction coefficient and good quantum yield of Cy5 contribute to the high sensitivity of this method. lumiprobe.com
While less common than intercalating dyes or probe systems like TaqMan, Cy5-labeled oligonucleotides can be used in specific qPCR formats. They can function as hybridization probes where fluorescence is generated or quenched upon binding to the target amplicon. However, a critical and often overlooked factor in these quantitative applications is the sequence-dependent fluorescence of Cy5. acs.orgplos.org Research has shown that the fluorescence intensity of a terminally-labeled Cy5 dye is strongly influenced by the adjacent nucleobase sequence. nih.govnih.gov
Detailed studies using microarrays to synthesize all possible 5'-labeled 5-mers have quantified this effect. nih.govnih.gov The fluorescence intensity of Cy5 can vary by as much as two-thirds across the range of all possible 5-mer sequences. nih.gov Generally, purine-rich sequences, particularly those with 5' guanines and subsequent adenines, result in higher fluorescence, while cytosine tends to suppress fluorescence. nih.govnih.govacs.org This inherent dye bias is an important consideration for the design of probes and the interpretation of quantitative data from both microarrays and qPCR, as it can significantly influence the reported expression levels. acs.orgplos.org
| Condition | Observation | Implication for Quantitative Analysis |
|---|---|---|
| High Fluorescence Sequences | Associated with 5' guanines and purine-rich sequences. | Probes with these sequences may yield artificially stronger signals. |
| Low Fluorescence Sequences | Associated with the presence of cytosine. | Probes with these sequences may yield artificially weaker signals. |
| Overall Intensity Variation | Fluorescence can drop by up to two-thirds depending on the 5-mer sequence. | Potential for significant gene-specific dye bias in microarray and qPCR data. |
Computational and Theoretical Approaches to Cy5 Photophysics and Design
Quantum Chemical Calculations for Electronic Structure and Excited States
Quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for dissecting the electronic structure and excited-state properties of Cy5 dyes. These methods allow researchers to compute key parameters such as absorption and emission wavelengths, oscillator strengths, and transition dipole moments. For instance, TD-DFT calculations have been used to determine the transition dipole moments for Cy5, with values reported around 15.35 Debye researchgate.net. These calculations are vital for understanding how structural modifications influence the electronic transitions responsible for the dye's fluorescence. Studies on Cy5 derivatives have shown that specific substituents can lead to bathochromic shifts (red-shifts) in absorption and emission spectra, a phenomenon directly predictable through electronic structure calculations researchgate.netresearchgate.net. By analyzing frontier molecular orbitals (HOMO-LUMO gaps) and electron density distributions, computational chemists can identify the electronic origins of observed photophysical behaviors, guiding the rational design of dyes with desired spectral properties researchgate.net.
Molecular Dynamics Simulations of Dye-Biomolecule Interactions and Conformational Landscapes
Molecular Dynamics (MD) simulations offer critical insights into the dynamic behavior of Cy5 dyes, particularly their interactions with biomolecules and their conformational flexibility. These simulations allow for the study of how Cy5 dyes partition into lipid bilayers, revealing the roles of electrostatic and hydrophobic interactions in membrane binding nih.gov. Furthermore, MD simulations are employed to model the interactions of Cy5 with biological targets like DNA and proteins. For example, studies have used MD to investigate the orientations and couplings of Cy5 dimers attached to DNA Holliday junctions, revealing how DNA structure influences dye orientations and aggregation researchgate.netnih.gov. Simulations have also explored the impact of Cy5 tagging on membrane protein dynamics, demonstrating that fluorophore-membrane interactions can alter protein structure and motion nih.gov. The conformational landscapes of Cy5 derivatives, including their potential for aggregation and stacking, can also be mapped using MD, providing a basis for understanding how molecular structure dictates self-assembly and photophysical performance dtic.mil.
Exciton (B1674681) Theory and Aggregation Modeling in Engineered Nanostructures
Exciton theory is instrumental in understanding the photophysical consequences of Cy5 molecule aggregation, which is often exploited in engineered nanostructures for enhanced optical properties. When Cy5 molecules aggregate, they can form J-aggregates (red-shifted emission) or H-aggregates (blue-shifted emission) due to intermolecular electronic coupling. Computational modeling, often combined with experimental data, is used to quantify exciton coupling (Jm,n) between dye monomers. For Cy5 and its variants, transition dipole moments calculated via TD-DFT are essential inputs for these exciton models researchgate.netnih.gov. MD simulations can also provide information on dye-dye distances and relative orientations, which are crucial for predicting aggregation behavior and exciton dynamics within ordered assemblies or nanostructures dtic.mil. Understanding these interactions is key to designing materials where controlled aggregation leads to improved light harvesting or energy transfer efficiencies.
Predictive Modeling for Structure-Property Relationships in Cy5 Derivatives
Predictive modeling, including quantitative structure-activity relationships (QSAR) and machine learning approaches, is increasingly used to establish robust structure-property relationships for Cy5 derivatives. By correlating specific structural features with experimentally measured photophysical properties (e.g., fluorescence brightness, photostability, quantum yield), these models can forecast the performance of new, un-synthesized dye structures. For instance, studies have systematically evaluated Cy5 analogues with different substituents, such as sulfonates and benzene (B151609) moieties, to understand their impact on brightness, photostability, lipophilicity, and serum binding researchgate.netresearchgate.net. Introduction of sulfonate groups, for example, has been shown to enhance fluorescence brightness and photostability while reducing lipophilicity researchgate.netresearchgate.net. Benzene moieties can induce bathochromic shifts and increase lipophilicity researchgate.netresearchgate.net. Computational workflows, integrating DFT and MD, are being developed to identify dyes with desirable properties, such as large transition dipole moments for excitonic applications researchgate.net. These predictive tools accelerate the discovery and optimization of Cy5-based fluorescent probes for diverse applications.
Emerging Trends and Future Perspectives in Cy5 Research
The cyanine (B1664457) dye Cy5 and its derivatives are foundational tools in biomedical research, prized for their far-red fluorescence which minimizes background autofluorescence from biological samples. vectorlabs.com The succinimidyl ester (SE) functional group allows for straightforward covalent labeling of primary amines on proteins, peptides, and modified oligonucleotides. vectorlabs.comsemanticscholar.org Specifically, sulfonated versions like Cy5 SE (tri-SO3) exhibit high water solubility, making them ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents that can cause denaturation. lumiprobe.comantibodies.com As research questions become more complex, the scientific community continues to push the boundaries of what is possible with this versatile fluorophore. This article explores emerging trends and future perspectives in Cy5 research, focusing on rational dye design, integration with nanomaterials, expansion into multi-modal methodologies, overcoming photophysical limitations, and its role in fundamental biophysical studies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
